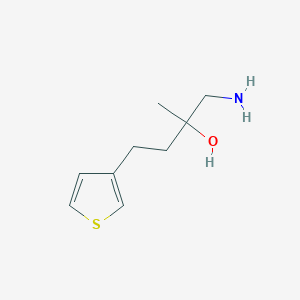
1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amines and alcohols under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol can be compared with other thiophene derivatives such as:
Methiopropamine: A thiophene-based compound with stimulant properties, used as a norepinephrine-dopamine reuptake inhibitor.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Biological Activity
1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol, with the CAS number 1496469-28-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H13N1O1S. The compound features an amino group, a hydroxyl group, and a thiophene ring, which contribute to its chemical reactivity and biological interactions. The thiophene ring enhances stability and reactivity, making it a valuable scaffold in organic synthesis and drug discovery.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial activity against a range of bacterial strains. The presence of both the amino and hydroxyl groups allows for potential interactions with bacterial cell membranes and metabolic pathways.
2. Anticancer Potential
- Similar compounds have shown promise in anticancer research. The structural features of this compound may allow it to inhibit cancer cell proliferation through modulation of apoptosis pathways.
3. Anti-inflammatory Effects
- The compound's ability to interact with inflammatory mediators suggests potential applications in treating inflammatory diseases. Its mechanism may involve inhibition of pro-inflammatory cytokines or enzymes.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
1. Enzyme Inhibition
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thus altering biochemical processes within the cell.
2. Receptor Modulation
- It could potentially modulate receptor activity related to inflammation and cancer progression, leading to therapeutic effects.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
| Method | Description |
|---|---|
| Gewald Reaction | Involves the condensation of thiophene derivatives with α-methylene carbonyl compounds under controlled conditions. |
| Amination | Direct amination of thiophene derivatives can yield the desired compound through nucleophilic substitution reactions. |
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer (MCF7) and leukemia (CEM) cell lines, with IC50 values suggesting potent anticancer properties.
Case Study 2: Antimicrobial Evaluation
In vitro tests demonstrated that the compound exhibited antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-amino-2-methyl-4-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(11,7-10)4-2-8-3-5-12-6-8/h3,5-6,11H,2,4,7,10H2,1H3 |
InChI Key |
IMNYBZHDXTZPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CSC=C1)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















